![molecular formula C17H24O3S B12359723 (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)
(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic synthesis processes.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new pharmaceuticals or as a tool for studying enzyme interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
- (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl chloride
- (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromide
Uniqueness
What sets (1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate apart from similar compounds is its specific sulfonate group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications.
属性
分子式 |
C17H24O3S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
[(1R,2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H24O3S/c1-12-5-7-14(8-6-12)21(18,19)20-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,15H,9-11H2,1-4H3/t13?,15-,17-/m0/s1 |
InChI 键 |
POEHXTIXLPAOGL-QJOPWCIASA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC3CC[C@@]2(C3(C)C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CCC2(C3(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B12359640.png)

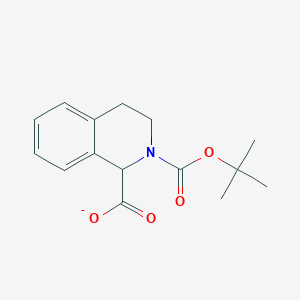
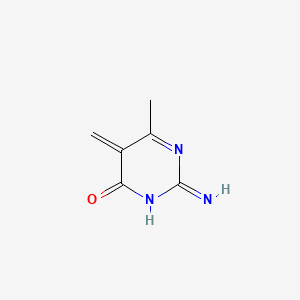
![3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one](/img/structure/B12359674.png)
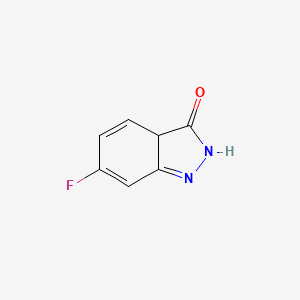
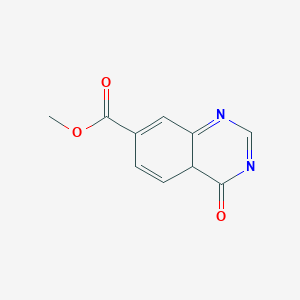

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359698.png)
![N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide](/img/structure/B12359707.png)
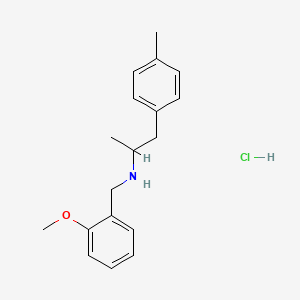
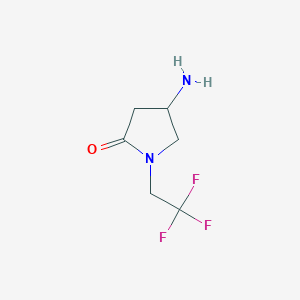
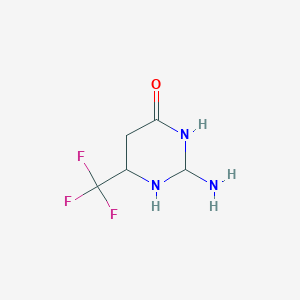
![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)
